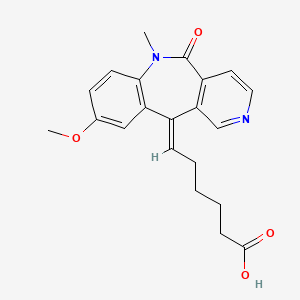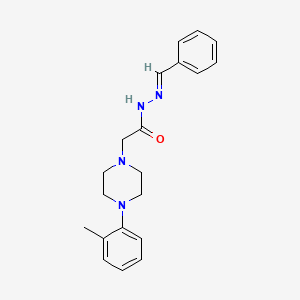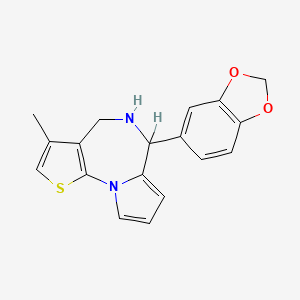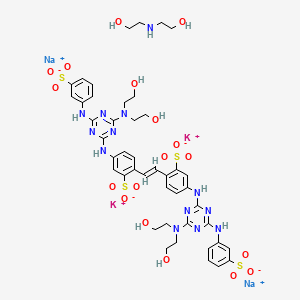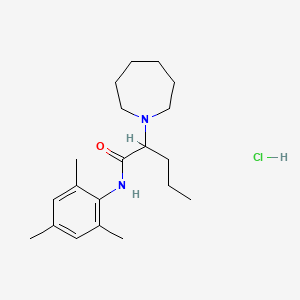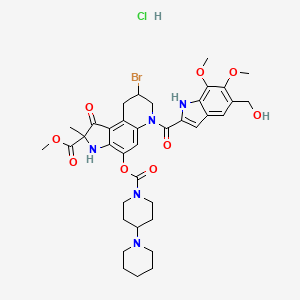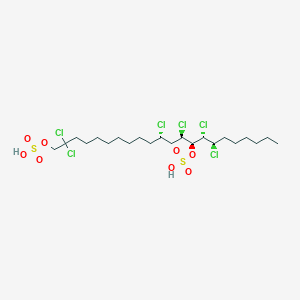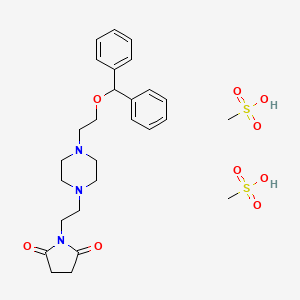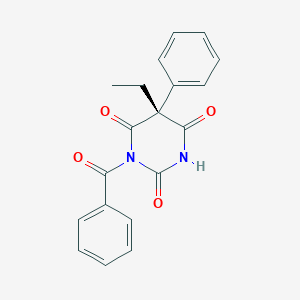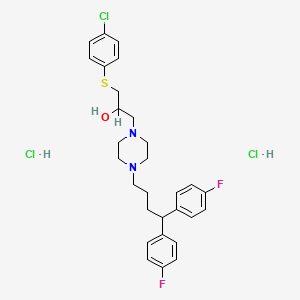
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((4-chlorophenyl)thio)methyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((4-chlorophenyl)thio)methyl)-, dihydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a piperazine ring, fluorophenyl groups, and a chlorophenyl thioether moiety. It is commonly used in various chemical and biological studies due to its distinctive properties.
Vorbereitungsmethoden
The synthesis of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((4-chlorophenyl)thio)methyl)-, dihydrochloride involves several steps:
-
Synthetic Routes: : The compound is typically synthesized through a multi-step process that includes the formation of the piperazine ring, the introduction of the fluorophenyl groups, and the attachment of the chlorophenyl thioether moiety. Each step requires specific reagents and conditions to ensure the desired product is obtained.
-
Reaction Conditions: : The synthesis involves various reaction conditions, such as temperature control, pH adjustment, and the use of catalysts
-
Industrial Production Methods: : On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization is also common to purify the final product.
Analyse Chemischer Reaktionen
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((4-chlorophenyl)thio)methyl)-, dihydrochloride undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, where the thioether moiety is converted to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can be performed to modify the functional groups within the compound. For instance, the reduction of the piperazine ring can be achieved using lithium aluminum hydride.
-
Substitution: : The compound can participate in substitution reactions, where one functional group is replaced by another. For example, the fluorophenyl groups can be substituted with other aromatic groups using nucleophilic aromatic substitution reactions.
-
Common Reagents and Conditions: : The reactions typically require specific reagents such as bases, acids, and solvents. Conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.
-
Major Products: : The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioether moiety results in the formation of sulfoxides or sulfones, while substitution reactions yield various aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((4-chlorophenyl)thio)methyl)-, dihydrochloride has numerous applications in scientific research:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : In biological studies, the compound is used to investigate the interactions between small molecules and biological targets. It serves as a model compound for studying enzyme inhibition and receptor binding.
-
Medicine: : The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is studied for its potential use in treating various diseases, including cancer and neurological disorders.
-
Industry: : In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((4-chlorophenyl)thio)methyl)-, dihydrochloride involves its interaction with specific molecular targets:
-
Molecular Targets: : The compound interacts with enzymes, receptors, and other proteins within the cell. These interactions can lead to the inhibition or activation of specific pathways.
-
Pathways Involved: : The compound can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation. By targeting these pathways, the compound exerts its effects on cellular processes.
-
Effects: : The compound’s effects depend on the specific molecular targets and pathways involved. For example, it may inhibit the growth of cancer cells by blocking key signaling pathways or reduce inflammation by modulating immune responses.
Vergleich Mit ähnlichen Verbindungen
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((4-chlorophenyl)thio)methyl)-, dihydrochloride can be compared with other similar compounds:
-
Similar Compounds: : Compounds with similar structures include other piperazine derivatives and thioether-containing molecules. Examples include 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dichlorophenyl)amino)methyl)-, dihydrochloride and 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((4-methylphenyl)thio)methyl)-, dihydrochloride.
-
Uniqueness: : The uniqueness of this compound lies in its specific combination of functional groups. The presence of both fluorophenyl and chlorophenyl thioether moieties provides distinct chemical and biological properties that differentiate it from other similar compounds.
-
Comparison: : Compared to other piperazine derivatives, this compound exhibits unique reactivity and biological activity due to its specific functional groups. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
143759-87-9 |
|---|---|
Molekularformel |
C29H35Cl3F2N2OS |
Molekulargewicht |
604.0 g/mol |
IUPAC-Name |
1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(4-chlorophenyl)sulfanylpropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C29H33ClF2N2OS.2ClH/c30-24-7-13-28(14-8-24)36-21-27(35)20-34-18-16-33(17-19-34)15-1-2-29(22-3-9-25(31)10-4-22)23-5-11-26(32)12-6-23;;/h3-14,27,29,35H,1-2,15-21H2;2*1H |
InChI-Schlüssel |
OLOLEESYRASWMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=C(C=C4)Cl)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


